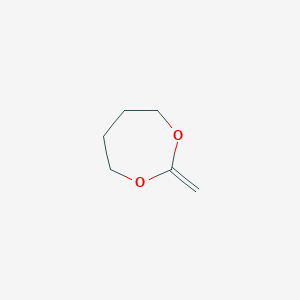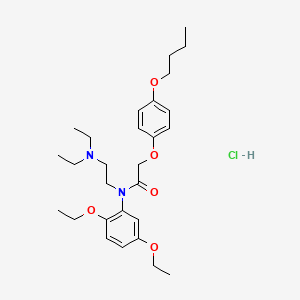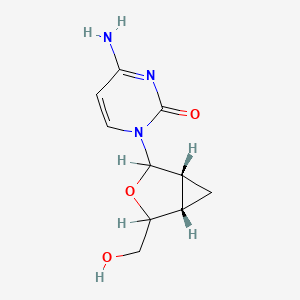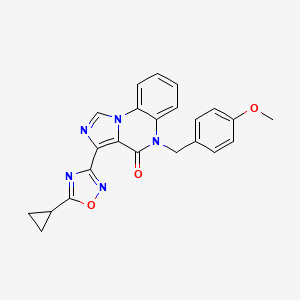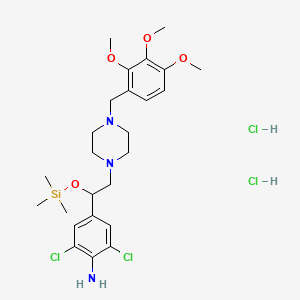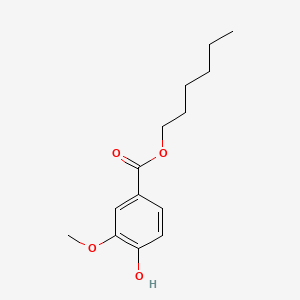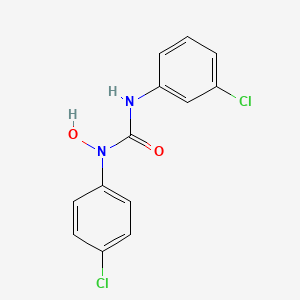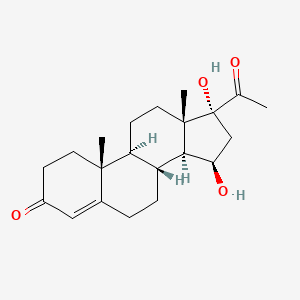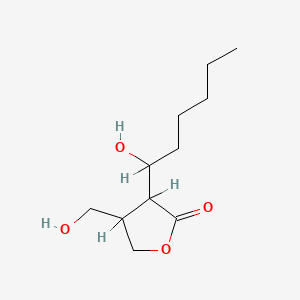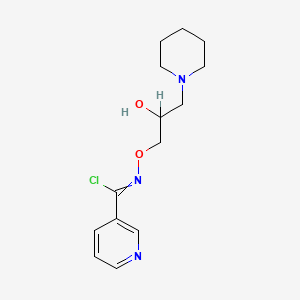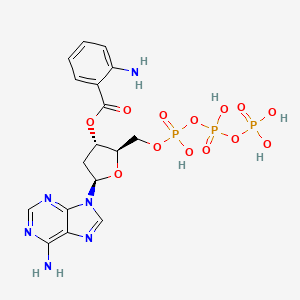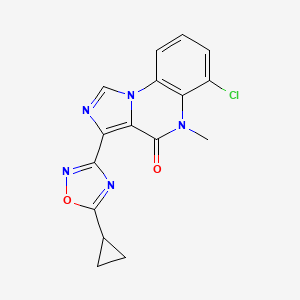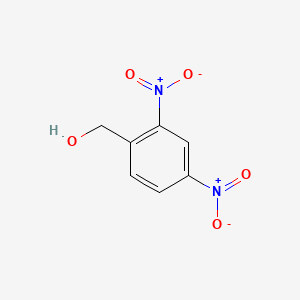
2,4-Dinitrobenzyl alcohol
描述
Synthesis Analysis
The synthesis of 2,4-dinitrobenzyl alcohol and its derivatives involves catalytic reactions and the use of aldehydes. Bujok et al. (2018) describe a general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones from 2,4-dinitrotoluene and aldehydes, providing a pathway to various substituted 6-nitroindoles (Bujok, R., Wiszniewski, Marcin, Cmoch, P., & Wróbel, Z., 2018). Additionally, Kochergin et al. (1998) investigated the synthesis of 2,4-dinitrophenylalkanols, including 2,4-dinitrobenzyl alcohol, via the reaction of concentrated sulfuric acid upon nitroesters, demonstrating an autonitration reaction leading to the formation of these compounds (Kochergin, P. M., Mikhailova, I. S., & Aleksandrova, E., 1998).
Molecular Structure Analysis
The molecular structure of 2,4-dinitrobenzyl alcohol derivatives can be elucidated through various analytical techniques. The research does not directly highlight studies focused solely on the molecular structure analysis of 2,4-dinitrobenzyl alcohol. However, the methodologies used in synthesizing its derivatives and the analysis of related compounds can provide indirect insights into its structural aspects.
Chemical Reactions and Properties
Chemical properties of 2,4-dinitrobenzyl alcohol include its reactions with other compounds and its behavior under different conditions. Mori et al. (1989) explored the metabolism of 2,4-dinitrotoluene and its derivatives, including 2,4-dinitrobenzyl alcohol, highlighting its conversion into various metabolites and indicating its chemical reactivity (Mori, M., Kawajiri, T., Sayama, M., Miyahara, T., & Kozuka, H., 1989).
Physical Properties Analysis
The physical properties of 2,4-dinitrobenzyl alcohol such as solubility, melting point, and boiling point are essential for its handling and application in various processes. The available literature does not provide detailed insights into the specific physical properties of 2,4-dinitrobenzyl alcohol, necessitating further research for comprehensive understanding.
Chemical Properties Analysis
2,4-Dinitrobenzyl alcohol's chemical properties, including reactivity with other chemicals, stability, and potential for forming derivatives, are critical for its applications. Studies such as those by Prak et al. (2012), which investigated the photolysis of dinitrobenzyl alcohols, contribute to understanding the chemical behavior of these compounds under light exposure, showcasing their potential for environmental degradation (Prak, D. L., Gordon, Katherine, Peterson, Jake M., & O’Sullivan, D., 2012).
科学研究应用
Synthesis of 2-Substituted 6-Nitroindoles
2,4-Dinitrobenzyl alcohol, derived from 2,4-dinitrotoluene, can be used to form 2,4-dinitrobenzyl ketones. These ketones are crucial in synthesizing 6-nitroindoles with various substituents, particularly when starting from non-racemic aldehydes to obtain non-racemic 2-substituted 6-nitroindoles (Bujok, Wiszniewski, Cmoch, & Wróbel, 2018).
Development of Chemical Conjugates for Carcinogenicity Studies
Sulfates and glucuronides of 2,4-dinitrobenzyl alcohol, significant metabolites of 2,4-dinitrotoluene (2,4-DNT), are synthesized for studying the carcinogenicity of 2,4-DNT. These conjugates are pivotal in understanding the toxicological impact of 2,4-DNT (Mori et al., 1998).
Use as a Protecting Group in Oligonucleotide Synthesis
2,4-Dinitrobenzyl is proposed as a temporary protecting group for 3′-terminal phosphodiester functions in oligonucleotide synthesis. Its role is significant in the nucleophilic dealkylation of phosphotriesters (Christadoulou & Reese, 1983).
Photolysis in Water Environments
The photolysis rates of 2,4-dinitrobenzyl alcohol and related compounds in different water types (seawater, estuary water, and pure water) have been studied. This research is vital for understanding the environmental degradation of substances derived from 2,4-dinitrotoluene (Prak et al., 2012).
Drug Delivery Systems
Mesoporous silica MCM-41, functionalized with 2,4-dinitrobenzyl alcohol among other compounds, is studied for use in drug delivery systems, particularly for blood disorders medication. The functionalization of MCM-41 is aimed at improving its efficiency as a catalyst in intelligent drug transfer (Ghafoorzadeh et al., 2021).
Photochromic Properties
The photochromic properties of compounds like 2-(2,4-dinitrobenzyl)benzimidazole, where 2,4-dinitrobenzyl alcohol is a component, are investigated. These studies are essential for applications in photochromic materials and related technologies (Khokhlachev & Ponyaev, 2007).
安全和危害
2,4-Dinitrobenzyl alcohol should be handled with care. It is advised to use explosion-proof equipment, avoid shock and friction, and wash hands and face before breaks and immediately after handling the product . Avoid contact with skin, eyes, and clothing. Use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(2,4-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBDGQUYKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197495 | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrobenzyl alcohol | |
CAS RN |
4836-66-2 | |
| Record name | 2,4-Dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG8U73935Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


